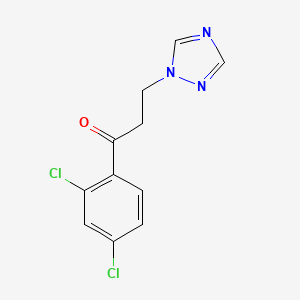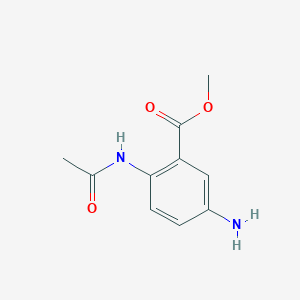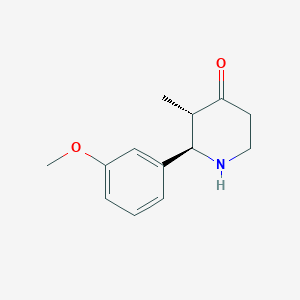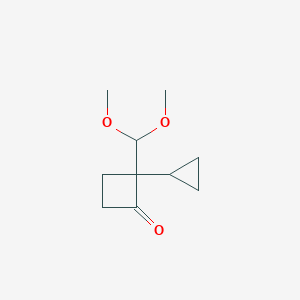![molecular formula C7H18N2S B14415337 4-[(3-Aminopropyl)sulfanyl]butan-1-amine CAS No. 86108-46-5](/img/structure/B14415337.png)
4-[(3-Aminopropyl)sulfanyl]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Aminopropyl)sulfanyl]butan-1-amine is an organic compound that belongs to the class of amines It features a sulfanyl group attached to a butan-1-amine backbone, with an additional aminopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopropyl)sulfanyl]butan-1-amine typically involves the reaction of 3-aminopropylamine with 1-chlorobutane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Aminopropyl)sulfanyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
4-[(3-Aminopropyl)sulfanyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(3-Aminopropyl)sulfanyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropylamine: A simpler amine with similar functional groups.
Butan-1-amine: Lacks the sulfanyl and aminopropyl groups.
4-[(3-Aminopropyl)sulfanyl]butan-2-amine: A structural isomer with a different position of the amine group.
Uniqueness
4-[(3-Aminopropyl)sulfanyl]butan-1-amine is unique due to the presence of both sulfanyl and aminopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
86108-46-5 |
|---|---|
Molekularformel |
C7H18N2S |
Molekulargewicht |
162.30 g/mol |
IUPAC-Name |
4-(3-aminopropylsulfanyl)butan-1-amine |
InChI |
InChI=1S/C7H18N2S/c8-4-1-2-6-10-7-3-5-9/h1-9H2 |
InChI-Schlüssel |
UHGRVODUKSZAKV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCSCCCN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)


![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)






![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)



